molecular formula C18H19N3O3S2 B2702712 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946345-72-8

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2702712
CAS No.: 946345-72-8
M. Wt: 389.49
InChI Key: BEDOSAOMQLCZKX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating three privileged pharmacophores: a benzenesulfonamide group, a pyridazinone core, and a thiophene ring. The benzenesulfonamide moiety is a key anchor for investigating carbonic anhydrase (CA) isoforms , making this compound a potential candidate for multi-target enzyme inhibition studies. The pyridazinone scaffold is a recognized heterocycle with reported biological activities, including anti-inflammatory applications . Furthermore, the thiophene heterocycle is widely found in compounds with diverse therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities . The integration of these features makes this chemical a valuable tool for researchers exploring new structural prototypes for pharmacological activity, particularly in the areas of enzyme inhibition and inflammation pathways. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-10-14(2)12-15(11-13)26(23,24)19-7-8-21-18(22)6-5-16(20-21)17-4-3-9-25-17/h3-6,9-12,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOSAOMQLCZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C18H20N4O3S
  • Molecular Weight: 368.44 g/mol
  • IUPAC Name: 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The presence of the pyridazine and thiophene moieties suggests potential interactions with biological targets such as kinases and other proteins involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide . For instance, a related compound exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values ranging from 4.2 µM to 12.12 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2314.2Apoptosis induction
Compound BMCF-79.6Cell cycle arrest
Target CompoundMDA-MB-23110.10Apoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies on related sulfonamide derivatives have demonstrated effective inhibition of bacterial biofilm formation and quorum sensing in Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 µg/mL to 0.50 µg/mL, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.25≥85
Pseudomonas aeruginosa0.50>80

Case Studies

  • Breast Cancer Treatment : A study involving a series of pyridazine derivatives demonstrated that compounds structurally similar to our target compound could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antibacterial Efficacy : In a recent investigation, a derivative of the target compound was tested against clinical isolates of resistant bacteria. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring or alterations in the thiophene and pyridazine components can lead to enhanced potency or selectivity against particular targets.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. For instance, derivatives of pyridazinones have shown significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study:
A study published in Molecules demonstrated that certain pyridazine derivatives exhibited strong antibacterial activity comparable to standard antibiotics. The investigation involved synthesizing various derivatives and testing their efficacy against Gram-positive and Gram-negative bacteria, confirming that modifications in the structure can enhance activity .

Antifungal Properties

Similar compounds have also been evaluated for antifungal activity. Research indicates that modifications to the thiophene and pyridazine structures can lead to enhanced antifungal effects, making these compounds promising candidates for developing new antifungal agents .

Case Study:
In a comparative study, a series of pyridazine derivatives were synthesized and tested against common fungal pathogens. The results indicated that specific structural modifications significantly improved antifungal potency, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Some derivatives of this compound have been investigated for their anti-inflammatory properties. The presence of sulfonamide groups is known to contribute to reduced inflammation by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Case Study:
A review on COX inhibitors highlighted the potential of sulfonamide-containing compounds as effective anti-inflammatory agents. The study emphasized the importance of structural features in enhancing COX inhibition and reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond pharmacology, 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been explored for applications in material science, particularly in the development of organic semiconductors. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Findings:
Studies have shown that incorporating thiophene and pyridazine units into polymer matrices can enhance charge transport properties, leading to improved performance in electronic devices. This application is particularly relevant as the demand for efficient organic materials continues to grow in the electronics industry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is compared to three classes of analogs from the literature:

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a, 11b)
  • Structure: Feature a fused thiazolo-pyrimidine core with substituents like 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b) .
  • Key Differences :
    • Lack sulfonamide groups; instead, they incorporate nitrile (CN) and carbonyl (CO) functionalities.
    • Higher molecular weights (e.g., 11a: C20H10N4O3S, MW 386) compared to the target compound (estimated MW: ~435 g/mol).
    • Melting points (243–246°C for 11a; 213–215°C for 11b) suggest higher crystallinity than the target compound, which may have a lower mp due to the ethyl linker’s flexibility .
Pyridazinone-Benzenesulfonamide Derivatives (e.g., Compound 5a)
  • Structure : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) .
  • Key Differences: Substitution at pyridazinone position 3: Benzyloxy (5a) vs. thiophen-2-yl (target). Linker: Benzyloxy group in 5a vs. ethyl chain in the target. Pharmacokinetics: Thiophene’s sulfur atom may enhance metabolic stability compared to the benzyloxy group’s ether linkage, which is prone to oxidation .
Thiophene-Containing Amine Derivatives (e.g., Compound e)
  • Structure: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate .
  • Key Differences: Core scaffold: Tetrahydronaphthalene vs. pyridazinone. Functional groups: Sulfonate (electron-withdrawing) vs. sulfonamide (hydrogen-bonding capability). Thiophene placement: Both compounds use thiophen-2-yl for lipophilicity, but the target’s pyridazinone may offer stronger hydrogen-bonding interactions with biological targets .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 11a Compound 5a Compound e
Molecular Formula C19H21N3O3S2 (estimated) C20H10N4O3S C17H15N3O4S C21H25NO3S2
Key Functional Groups Sulfonamide, thiophene Nitrile, carbonyl Sulfonamide, benzyloxy Sulfonate, thiophene
Melting Point Not reported 243–246°C Not reported Not reported
IR Signatures ~1150–1350 cm⁻¹ (SO₂) 2,219 cm⁻¹ (CN) ~1150–1350 cm⁻¹ (SO₂) ~1170 cm⁻¹ (S-O)
NMR Features δ 2.24 (CH3), thiophene protons (δ 6.5–7.5) δ 2.37 (3 CH3), =CH (δ 7.94) Benzyloxy protons (δ 6.5–7.5) Thiophene protons (δ 6.8–7.2)

Research Implications

  • Pharmacological Potential: The thiophene and pyridazinone moieties suggest kinase or protease inhibition, akin to other sulfonamide-based drugs.
  • Optimization Opportunities : Replacing the ethyl linker with rigid spacers (e.g., propargyl) could enhance target binding, as seen in compound 11a’s aromatic substituents .

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